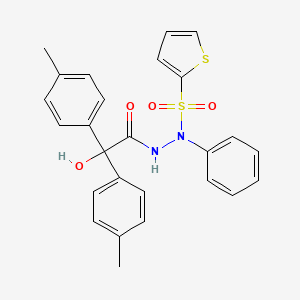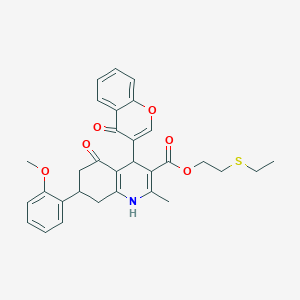![molecular formula C25H25N5O3 B14948614 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications. The compound’s structure includes a benzotriazole moiety, a phenoxy group, and a morpholine ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the phenoxy and morpholine groups through various organic reactions. Common synthetic routes include:
Nitration and Reduction: The benzotriazole core is nitrated and then reduced to introduce the amino group.
Etherification: The phenoxy group is introduced through an etherification reaction.
Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and the morpholine-containing phenyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazole core or other functional groups.
Substitution: The phenoxy and morpholine groups can undergo substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in photoprotection and as a component in sunscreen formulations.
Industry: Applied in the manufacturing of plastics, coatings, and other materials that require UV protection.
Mecanismo De Acción
The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is incorporated into. The phenoxy and morpholine groups enhance the compound’s stability and solubility, making it more effective as a UV stabilizer.
Comparación Con Compuestos Similares
Similar compounds include other benzotriazole derivatives such as:
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTPENTYLPHENOL (UV-328): Known for its high UV absorption and stability.
2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL (UV-P): Another UV absorber with a simpler structure.
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTBUTYLPHENOL (UV-320): Used in similar applications with slightly different properties.
The uniqueness of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE lies in its combination of the benzotriazole core with the phenoxy and morpholine groups, providing enhanced stability and solubility compared to other benzotriazole derivatives .
Propiedades
Fórmula molecular |
C25H25N5O3 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3/c1-18-6-11-24(23(16-18)30-27-21-4-2-3-5-22(21)28-30)33-17-25(31)26-19-7-9-20(10-8-19)29-12-14-32-15-13-29/h2-11,16H,12-15,17H2,1H3,(H,26,31) |
Clave InChI |
NCWUWPFUOOWCRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)N4N=C5C=CC=CC5=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
